Cas no 1803840-52-9 (1-(2-Bromo-5-cyanophenyl)propan-1-one)
1-(2-Bromo-5-cyanophenyl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2-Bromo-5-cyanophenyl)propan-1-one
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- Inchi: 1S/C10H8BrNO/c1-2-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2H2,1H3
- InChI Key: GTONRCLBCFNKAT-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C#N)C=C1C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 243
- XLogP3: 2.5
- Topological Polar Surface Area: 40.9
1-(2-Bromo-5-cyanophenyl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013020713-250mg |
1-(2-Bromo-5-cyanophenyl)propan-1-one |
1803840-52-9 | 97% | 250mg |
470.40 USD | 2021-06-24 | |
| Alichem | A013020713-500mg |
1-(2-Bromo-5-cyanophenyl)propan-1-one |
1803840-52-9 | 97% | 500mg |
790.55 USD | 2021-06-24 | |
| Alichem | A013020713-1g |
1-(2-Bromo-5-cyanophenyl)propan-1-one |
1803840-52-9 | 97% | 1g |
1,564.50 USD | 2021-06-24 |
1-(2-Bromo-5-cyanophenyl)propan-1-one Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 1-(2-Bromo-5-cyanophenyl)propan-1-one
1-(2-Bromo-5-cyanophenyl)propan-1-one
The compound with CAS No. 1803840-52-9, known as 1-(2-Bromo-5-cyanophenyl)propan-1-one, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique structure, which combines a bromine atom at the 2-position and a cyano group at the 5-position of a phenyl ring, attached to a propanone moiety. The combination of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various applications.
Recent studies have highlighted the potential of 1-(2-Bromo-5-cyanophenyl)propan-1-one in the development of advanced materials. Researchers have explored its role as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are widely used in organic electronics. The bromine atom in the molecule serves as an excellent leaving group, facilitating nucleophilic substitution reactions. This property has been exploited in the construction of complex molecular frameworks, such as those used in organic light-emitting diodes (OLEDs) and perovskite solar cells. The cyano group, on the other hand, contributes to the molecule's electron-withdrawing characteristics, enhancing its reactivity in certain chemical transformations.
In the realm of pharmaceutical research, 1-(2-Bromo-5-cyanophenyl)propan-1-one has shown promise as an intermediate in drug discovery. Its structure allows for modular synthesis, enabling chemists to explore a wide range of bioactive compounds. For instance, studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory and antioxidant activities. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions.
The synthesis of 1-(2-Bromo-5-cyanophenyl)propan-1-one typically involves multi-step organic reactions. A common approach begins with the bromination of an aromatic ring followed by cyanation at specific positions. The final step involves the introduction of the propanone group through a ketone-forming reaction. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
In terms of physical properties, this compound exhibits a high degree of stability under standard conditions. Its melting point and boiling point are well-documented, making it suitable for various industrial applications. Additionally, its solubility characteristics in different solvents have been extensively studied, providing valuable insights for its use in chemical processes such as crystallization and chromatography.
The environmental impact of 1-(2-Bromo-5-cyanophenyl)propan-1-one has also been a topic of interest. Studies have shown that it undergoes efficient biodegradation under aerobic conditions, reducing its persistence in natural ecosystems. This makes it a more eco-friendly alternative compared to some other synthetic compounds used in similar applications.
In conclusion, 1-(2-Bromo-5-cyanophenyl)propan-1-one is a versatile compound with a wide range of applications across multiple disciplines. Its unique structure and chemical properties make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new potentials for this molecule, it is poised to play an even more significant role in shaping future advancements in science and technology.
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